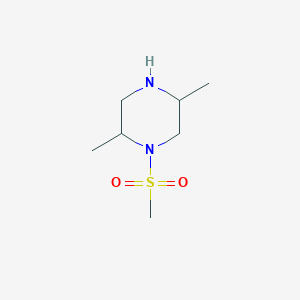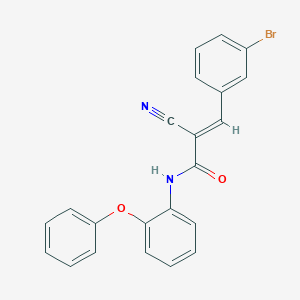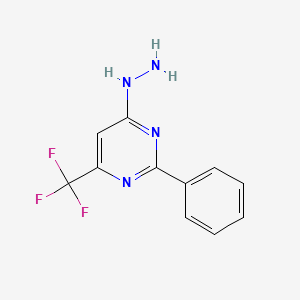![molecular formula C16H20Cl2N4O3S3 B2683027 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1101195-78-1](/img/structure/B2683027.png)
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes a 5-chlorothiophen-2-yl group, a sulfonyl group, a pyrrolidine-2-carboxamide group, and a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl group . It is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and the introduction of the sulfonyl group . The exact synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The InChI code for this compound is1S/C9H10ClNO4S2/c10-7-3-4-8 (16-7)17 (14,15)11-5-1-2-6 (11)9 (12)13/h3-4,6H,1-2,5H2, (H,12,13) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms . Physical And Chemical Properties Analysis
The compound has a molecular weight of 295.77 g/mol . The exact physical and chemical properties would depend on the specific conditions, such as temperature and pressure.Scientific Research Applications
Chemical Synthesis and Biological Activity
The compound is related to a broad class of chemicals that have been synthesized and studied for their potential biological activities. Among these, compounds with similar structures have been investigated for various applications, including their roles as intermediates in the synthesis of biologically active heterocycles, potential cardiovascular agents, and factors in antimicrobial activity.
One line of research involves the synthesis of heterocyclic compounds that possess valuable biological activities. For example, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are important for their biological activities, has been reported using both conventional chemical methods and modern microwave techniques (Youssef, Azab, & Youssef, 2012). These compounds, including those structurally similar to the one mentioned, serve as key intermediates for the development of novel drugs and materials with potential applications in healthcare and industry.
Another research area focuses on the synthesis and evaluation of compounds for their coronary vasodilating and antihypertensive activities. Compounds fusing 1,2,4-triazolo[1,5-a]pyrimidines to heterocyclic systems like pyrrole and thiophene have been synthesized and shown to possess promising cardiovascular properties (Sato et al., 1980).
Moreover, the development of antimicrobial agents is another significant application. Compounds derived from similar chemical frameworks have demonstrated potent antimicrobial activities, making them candidates for further development as new antimicrobial drugs. For instance, the synthesis of 1,2,4-triazole derivatives and their antibacterial and surface activity have been explored, showing that these compounds can serve as effective antimicrobial agents (El-Sayed, 2006).
Future Directions
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S3.ClH/c1-20-8-6-10-12(9-20)25-16(18-10)19-15(22)11-3-2-7-21(11)27(23,24)14-5-4-13(17)26-14;/h4-5,11H,2-3,6-9H2,1H3,(H,18,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHHKAUEMBDAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-dibromo-1H-benzo[d]imidazole](/img/structure/B2682952.png)
![3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-methoxyphenyl)propanamide](/img/structure/B2682953.png)

![6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid](/img/structure/B2682956.png)
![(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2682958.png)

![1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2682962.png)


![3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682966.png)
![tert-butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate](/img/structure/B2682967.png)